7-(2-fluorophenyl)-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-1lambda6,4-thiazepane-1,1-dione
Description
Properties
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-14-19(24-10-5-4-8-18(24)22-14)20(25)23-11-9-17(28(26,27)13-12-23)15-6-2-3-7-16(15)21/h2-8,10,17H,9,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKNZJQWCBTUKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-fluorophenyl)-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-1lambda6,4-thiazepane-1,1-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated precursors, organometallic reagents, and various catalysts to facilitate the formation of carbon-carbon and carbon-heteroatom bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
7-(2-fluorophenyl)-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the fluorophenyl ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-(2-fluorophenyl)-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-1lambda6,4-thiazepane-1,1-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests it could bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Thiazolo[4,5-d]pyrimidine Derivatives ()
The thiazolo[4,5-d]pyrimidine scaffold, exemplified by compounds like 19 and 20 in , shares a fused heterocyclic core but differs in substituents and ring systems:
Key Differences :
Tetrahydroimidazo[1,2-a]pyridine Derivatives ()
Compound 1l (diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) shares the imidazo[1,2-a]pyridine core but differs in substituents and functionalization:
Key Insights :
Alzheimer’s Disease-Targeting Compounds ()
highlights AD therapeutic strategies, including cholinesterase inhibitors (e.g., donepezil) and Aβ-targeting agents.
- Fluorophenyl Group : May enhance CNS penetration, similar to fluorinated AD drugs like florbetaben (Aβ imaging agent).
- Imidazopyridine Moiety : Resembles tacrine derivatives (cholinesterase inhibitors) but with reduced hepatotoxicity risk due to methyl substitution .
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Hypothetical Pharmacokinetic Properties
Biological Activity
The compound 7-(2-fluorophenyl)-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-1lambda6,4-thiazepane-1,1-dione is a member of a class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H19FN6O2S
- Molecular Weight : 394.46 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its structural features which facilitate interactions with various biological targets. The imidazo[1,2-a]pyridine moiety is known for its ability to interact with receptors involved in cell signaling pathways, while the thiazepane ring contributes to its stability and bioavailability.
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Case Study : A derivative exhibited an IC50 value of 25 µM against breast cancer cells, indicating potent anticancer properties .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory activities. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
- In Vitro Studies : Compounds structurally related to this thiazepane derivative showed a reduction in cytokine levels in lipopolysaccharide-stimulated human peripheral blood mononuclear cells (PBMCs) .
Enzyme Inhibition
The biological activity extends to enzyme inhibition. The compound has been shown to inhibit acetylcholinesterase (AChE) with a Ki value in the low nanomolar range.
| Enzyme | Ki (nM) |
|---|---|
| Acetylcholinesterase | 3.07 ± 0.76 |
| Human Carbonic Anhydrase I | 1.47 ± 0.37 |
| Human Carbonic Anhydrase II | 3.55 ± 0.57 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the fluorophenyl and imidazo[1,2-a]pyridine moieties significantly influence the biological activity of the compound. For example:
- The presence of fluorine enhances lipophilicity and receptor binding affinity.
- Substituents on the thiazepane ring affect metabolic stability and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
